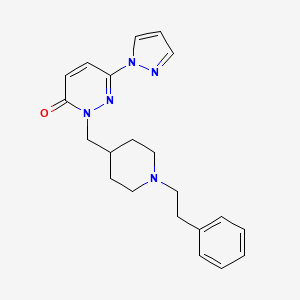

2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a pyridazine core, a pyrazole moiety, and a phenethylpiperidine side chain, which contribute to its unique biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and pathways:

- P2Y12 Receptor Antagonism : The compound exhibits significant antagonistic activity against the P2Y12 receptor, which plays a crucial role in platelet aggregation. This mechanism is similar to that of established P2Y12 inhibitors like clopidogrel, making it a candidate for antithrombotic therapy .

- Inhibition of Platelet Aggregation : In vitro studies have shown that the compound effectively inhibits ADP-induced platelet aggregation, suggesting its potential use in managing thrombotic disorders .

- Neuroprotective Effects : Preliminary research indicates that this compound may also possess neuroprotective properties, potentially beneficial in conditions such as Parkinson's disease and other neurodegenerative disorders .

Table 1: Biological Activity Summary

Case Studies

Several studies have investigated the effects of this compound in various biological systems:

- Platelet Function Studies : In a controlled study involving human platelets, this compound was found to significantly reduce platelet aggregation compared to control groups, indicating its potential as an effective antithrombotic agent.

- Neuroprotection in Animal Models : Research conducted on rodent models of Parkinson's disease demonstrated that treatment with this compound led to reduced neuroinflammation and improved motor function, suggesting its therapeutic potential in neurodegenerative diseases.

- Cytotoxicity Assays : In vitro assays against various cancer cell lines revealed that the compound selectively induced apoptosis in malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapies.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one exhibit significant antimicrobial activity. For example, studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anti-inflammatory Effects

Compounds in this class have also demonstrated anti-inflammatory properties. In vivo studies have shown that certain derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide . These findings suggest potential applications in treating inflammatory diseases.

Antitumor Activity

Recent studies highlight the potential of pyrazole derivatives as anticancer agents. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The structural features of these compounds may enhance their interaction with biological targets involved in cancer progression.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Analyse Des Réactions Chimiques

1.1. Formation of the Pyridazinone Core

The pyridazin-3(2H)-one ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example:

-

Hydrazine hydrate reacts with β-keto esters under reflux in ethanol to form dihydropyridazinones .

-

Subsequent oxidation (e.g., with KMnO₄ or CrO₃) yields the fully aromatic pyridazinone .

1.3. Functionalization with Pyrazole

-

Nucleophilic substitution : A chlorine atom at position 6 of the pyridazinone ring is displaced by 1H-pyrazole under Buchwald-Hartwig coupling conditions (Pd catalysis, Cs₂CO₃) .

-

Alternative routes employ Mitsunobu reactions with pyrazole derivatives .

2.1. Pyridazinone Ring

-

Electrophilic substitution : The carbonyl group at position 3 participates in condensation reactions (e.g., with hydrazines to form hydrazones) .

-

Nucleophilic attack : The ring undergoes substitution at position 6 with heterocycles (e.g., pyrazole) .

2.2. Piperidine Substituent

-

Reductive alkylation : The piperidine nitrogen reacts with aldehydes/ketones in reductive amination .

-

Quaternization : Reacts with alkyl halides to form quaternary ammonium salts .

2.3. Pyrazole Moiety

-

Coordination chemistry : The pyrazole nitrogen binds transition metals (e.g., Pd, Cu) in catalytic cycles .

-

Electrophilic substitution : Halogenation at position 4 occurs under mild conditions (e.g., NBS in DMF) .

Key Reaction Data

Stability and Degradation

-

Acidic conditions : The pyridazinone ring hydrolyzes to diketones in strong acids (e.g., HCl) .

-

Oxidative stress : Susceptible to peroxide-mediated oxidation at the piperidine nitrogen .

-

Photodegradation : UV exposure cleaves the pyrazole-pyrrolidine bond .

Catalytic and Enzymatic Modifications

Propriétés

IUPAC Name |

2-[[1-(2-phenylethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O/c27-21-8-7-20(25-13-4-12-22-25)23-26(21)17-19-10-15-24(16-11-19)14-9-18-5-2-1-3-6-18/h1-8,12-13,19H,9-11,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLYTCSZWLBMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.